B1575897 Serracin-P 23 kDa subunit

Serracin-P 23 kDa subunit

Cat. No.: B1575897
Attention: For research use only. Not for human or veterinary use.
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Description

The Serracin-P 23 kDa subunit is a key component of serracin P, a high-molecular-weight, phage-tail-like bacteriocin produced by the bacterium Serratia plymithicum J7 . This bacteriocin exhibits specific antibacterial activity against a range of Gram-negative bacteria, most notably against the phytopathogen Erwinia amylovora , the causal agent of fire blight in apple and pear trees . Its activity is significantly enhanced upon induction with mitomycin C . Serracin P is characterized as a two-subunit protein, with the 23 kDa subunit being one of the two major structural proteins alongside a 43 kDa subunit . Sequence analysis reveals that these subunits share high homology with tail proteins from various prophages and bacteriophages, including those from Salmonella enterica and Yersinia pestis , suggesting a common evolutionary ancestry with phage tail structures . This recombinant 23 kDa subunit is produced for research applications to further investigate the structure and function of this unique bacteriocin. It is provided in a highly purified form and is intended for use in biochemical and microbiological studies, including exploring its role in the specific bactericidal mechanism of the intact serracin P complex and its potential in the biological control of plant pathogenic bacteria . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

ALPKKLKYLNLFNDGFNYMGVV

Origin of Product

United States

Discovery, Production, and Initial Characterization of Serracin P

Identification of Serracin-P Producer Strain: Serratia plymuthica J7

The bacterium responsible for producing Serracin-P has been identified as Serratia plymuthica strain J7. nih.govnih.govdntb.gov.uaresearchgate.net Culture supernatants of this strain exhibited significant antibacterial activity against a range of pathogenic bacteria, including numerous strains of Erwinia amylovora, the causative agent of fire blight in apple and pear trees. nih.govnih.govdntb.gov.uaresearchgate.net The activity of the supernatant was found to increase substantially upon induction. nih.govdntb.gov.uaresearchgate.net Further investigation confirmed that Serracin-P is the sole compound in the supernatant responsible for this antibacterial action against sensitive strains. nih.govnih.govdntb.gov.uaresearchgate.net

Methodologies for Serracin-P Induction and Purification

The production and isolation of Serracin-P involve specific induction strategies and multi-step purification techniques to obtain a pure and active bacteriocin (B1578144).

Induction Strategies (e.g., Mitomycin C)

The production of Serracin-P by Serratia plymuthica J7 can be significantly enhanced through chemical induction. nih.govnih.govdntb.gov.uaresearchgate.net Mitomycin C, a potent DNA cross-linking agent, is a well-documented inducer for the production of this high-molecular-weight bacteriocin. nih.govnih.govdntb.gov.uaresearchgate.net The addition of Mitomycin C to the bacterial culture activates the SOS response system, leading to a substantial increase in the synthesis and release of Serracin-P particles. nih.govresearchgate.net This induction is a critical step for obtaining sufficient quantities of the bacteriocin for subsequent purification and characterization. nih.govresearchgate.net

Chromatographic Purification Techniques

Following induction, a series of chromatographic steps are employed to purify Serracin-P from the culture supernatant. The purification process typically begins with ultrafiltration to concentrate the bacteriocin and remove smaller molecules. nih.gov This is followed by anion-exchange chromatography, a technique that separates molecules based on their net negative charge. nih.govresearchgate.net Further purification is achieved through gel filtration chromatography, which separates molecules based on their size. nih.govresearchgate.netresearchgate.net The elution profile from these chromatographic steps is monitored to isolate the fractions containing the active Serracin-P. nih.govresearchgate.net The purity of the final product is then confirmed using techniques such as isoelectrofocusing and ultracentrifugation on a sucrose (B13894) gradient. nih.gov

Gross Morphological Characterization of Intact Serracin-P Particles

The physical structure of Serracin-P has been elucidated through advanced imaging techniques, revealing a fascinating resemblance to viral components.

Transmission Electron Microscopy Observations

Transmission electron microscopy (TEM) has been instrumental in visualizing the morphology of Serracin-P particles. nih.gov Micrographs of purified Serracin-P reveal distinct, high-molecular-weight structures. nih.gov These observations have identified different conformations of the bacteriocin, including a complete form, a contracted form, and empty sheaths. nih.gov The complete, uncontracted form measures approximately 133 nm in length and 16 nm in width, while the contracted sheath is shorter and wider, at about 50 nm long and 20 nm wide. nih.gov

Structural Resemblance to Phage Tails

The most striking feature of Serracin-P's morphology is its remarkable resemblance to the tails of bacteriophages, specifically T-even coliphages. nih.gov This structural similarity is a common characteristic among many high-molecular-weight bacteriocins. nih.govresearchgate.net Analysis of Serracin-P through SDS-PAGE has shown two major subunits with molecular weights of 43 kDa and 23 kDa. nih.gov N-terminal amino acid sequencing of these subunits revealed significant homology with the sheath and tube proteins of various prophages and bacteriophages, further supporting the evolutionary link between Serracin-P and viral structures. nih.govnih.govdntb.gov.uaresearchgate.net The 43 kDa subunit is believed to be the primary component of the sheath, while the 23 kDa subunit likely forms the core tube of the bacteriocin. nih.gov

Research Findings Summary

CategoryKey FindingSource(s)
Producer Strain Serratia plymuthica J7 is the identified producer of Serracin-P. nih.govnih.govdntb.gov.uaresearchgate.net
Induction Mitomycin C significantly increases the production of Serracin-P. nih.govnih.govdntb.gov.uaresearchgate.net
Purification A combination of ultrafiltration, anion-exchange chromatography, and gel filtration is used for purification. nih.govresearchgate.netresearchgate.netevitachem.com
Morphology Transmission electron microscopy reveals phage-tail-like structures with complete and contracted forms. nih.gov
Subunits Composed of two major subunits: 43 kDa (sheath) and 23 kDa (tube). nih.gov
Homology Shows N-terminal sequence homology with phage tail proteins. nih.govnih.govdntb.gov.uaresearchgate.net

Molecular Architecture of the Serracin P 23 Kda Subunit

Subunit Composition of Serracin-P

Analysis of the purified Serracin-P complex reveals that it is primarily composed of two main protein subunits. nih.govgoogle.com These subunits are essential for the assembly of the functional phage-tail-like particle. nih.gov

The constituent proteins of the Serracin-P bacteriocin (B1578144) have been identified through denaturing polyacrylamide gel electrophoresis (SDS-PAGE). google.com This technique separates proteins based on their molecular weight, revealing two major bands corresponding to subunits with molecular masses of approximately 23 kilodaltons (kDa) and 43 kDa. nih.govnih.govasm.org These two proteins are considered the major subunits of the Serracin-P structure. nih.govresearchgate.netgoogle.com

Primary Structural Analysis of the 23 kDa Subunit

Detailed analysis of the 23 kDa subunit's primary structure provides critical information about its function and evolutionary origins.

The N-terminal amino acid sequence of the purified 23 kDa subunit has been determined using Edman degradation. nih.govgoogle.com The sequence is identified as: ALPKKLKYLNLFNDGFNYMGVV nih.govbicnirrh.res.incpu-bioinfor.org

This sequence provides a unique identifier for the protein and is crucial for comparative analyses with other known proteins. nih.gov

Homology searches of the N-terminal sequence of the 23 kDa subunit have revealed significant similarity to several tube proteins of bacteriophages. nih.govresearchgate.netnih.gov This high degree of sequence identity strongly suggests a shared evolutionary ancestry between Serracin-P and these bacteriophages. researchgate.netnih.gov The specific homologies are detailed in the table below.

Table 1: N-terminal Sequence Homology of Serracin-P 23 kDa Subunit with Phage Tube Proteins

Related Protein Source Organism/Phage % Identity
Tube protein Coliphage 186 77% nih.gov
Prophage tube protein Salmonella enterica (Fels-2) 71% nih.gov
Prophage tube protein Pseudomonas aeruginosa (φCTX) 67% nih.gov

The striking homology between the N-terminal sequence of the 23 kDa subunit and the tube proteins of various phages has significant implications for its structure and function. nih.gov Conserved residues are amino acids that remain unchanged across different species, indicating their critical importance for the protein's biological role. wikipedia.orgnih.gov In this context, the conservation of sequence suggests that the 23 kDa subunit adopts a tertiary structure analogous to that of phage tube proteins, forming a hollow, cylindrical core. nih.gov This core structure is fundamental to the bacteriocin's mechanism of action, which involves the penetration of the target cell's envelope, similar to how a phage injects its genetic material. nih.gov The conserved residues are likely essential for maintaining the stability and proper assembly of this penetration device.

Table 2: Mentioned Compounds

Compound Name
Serracin-P
Serracin-P 23 kDa subunit
Serracin-P 43 kDa subunit

Genetic Determinants and Regulatory Pathways Governing Serracin P 23 Kda Subunit Expression

Gene Locus Identification for the 23 kDa Subunit

The gene encoding the 23 kDa subunit of Serracin-P is located within a chromosomally integrated, prophage-like gene cluster. This genetic architecture is a common feature among high-molecular-weight (HMW) bacteriocins, which are evolutionarily derived from bacteriophage components. annualreviews.org, nih.gov The 23 kDa protein has been identified as the major component of the bacteriocin's inner tube, analogous to the tail tube protein of a bacteriophage. nih.gov

N-terminal amino acid sequencing of the purified 23 kDa subunit revealed significant homology with the tube proteins of several known phages and prophages. researchgate.net, nih.gov This molecular evidence strongly supports its function and its origin from a domesticated phage gene cluster. While the precise genomic address in Serratia plymuthica J7 is not detailed in all studies, the identification of homologous gene clusters in other bacteria, such as the R-type pyocin cluster in Pseudomonas aeruginosa and the maltocin P28 locus in Stenotrophomonas maltophilia, provides a clear model for its genetic organization. umass.edu, nih.gov In these analogous systems, the genes for the sheath, tube, and other structural components are typically found co-located in a single operon. umass.edu

Table 1: N-Terminal Sequence Homology of Serracin-P 23 kDa Subunit. researchgate.net, nih.gov
Homologous ProteinSource Organism/PhageIdentity (%)
Phage 186 tube proteinColiphage 18677%
Prophage tube proteinSalmonella enterica (Fels-2)71%
Prophage tube proteinPseudomonas aeruginosa (φCTX)67%
Phage P2 tube proteinColiphage P248%

Transcriptional Regulation of Serracin-P Synthesis

The synthesis of Serracin-P is primarily regulated at the level of transcription, featuring a sophisticated system that allows for rapid induction in response to cellular stress.

Inducible Expression Mechanisms (e.g., SOS system activation)

The expression of Serracin-P is inducible and tightly linked to the bacterial SOS response, a global network that responds to DNA damage. researchgate.net, nih.gov The production of many HMW bacteriocins, including Serracin-P, is significantly increased following exposure to DNA-damaging agents like mitomycin C or UV radiation. asm.org, researchgate.net, nih.gov

This induction is mediated by the key proteins of the SOS system, RecA and a transcriptional repressor (analogous to LexA or PrtR in other systems). nih.gov, asm.org, frontiersin.org Under normal growth conditions, the repressor protein binds to the operator region of the Serracin-P gene cluster, preventing transcription. asm.org, scholaris.ca When DNA damage occurs, RecA becomes activated and facilitates the self-cleavage of the repressor. asm.org, frontiersin.org This inactivation of the repressor lifts the transcriptional blockage, leading to the expression of the bacteriocin (B1578144) genes and subsequent assembly and release of Serracin-P particles, often through programmed cell lysis. nih.gov, scholaris.ca This regulatory strategy ensures that the energetically costly production of the bacteriocin is reserved for stressful situations, such as intense competition from other bacteria. nih.gov, asm.org

Promoter Elements and Regulatory Factors

The transcriptional activation of the Serracin-P gene cluster involves specific promoter elements and regulatory proteins that act downstream of the initial SOS signal. While the exact sequences for Serracin-P are not fully elucidated in all literature, a well-studied parallel exists in the pyocin regulatory system of Pseudomonas aeruginosa. asm.org, scholaris.ca

This analogous system is controlled by a two-protein regulatory cascade: a repressor (PrtR) and an activator (PrtN). scholaris.ca Following RecA-mediated cleavage of the PrtR repressor, the prtN gene is expressed. asm.org, scholaris.ca The PrtN activator protein then binds to a specific DNA sequence, known as the P-box, located in the promoter region of the pyocin structural genes. frontiersin.org, scholaris.ca This binding event initiates high-level transcription of the pyocin operon. scholaris.ca It is highly probable that a similar mechanism, involving a dedicated transcriptional activator and a specific promoter binding site, governs the expression of the Serracin-P gene cluster in Serratia plymuthica. Research on other Serratia bacteriocins has also identified specific upstream dyad elements that act as binding sites for positive regulators. asm.org

Table 2: Analogous Regulatory Cascade for Pyocin Synthesis in P. aeruginosa. asm.org, scholaris.ca
Regulatory FactorTypeFunction
RecASensor/CoproteaseActivated by DNA damage; mediates cleavage of the repressor.
PrtRRepressorBinds to the operator of the activator gene (prtN), preventing expression under normal conditions. Cleaved upon SOS induction.
PrtNActivatorExpressed upon PrtR cleavage. Binds to the 'P-box' in pyocin gene promoters to activate transcription.

Post-Transcriptional Control of 23 kDa Subunit Gene Expression

Based on the available scientific literature, there is currently no direct evidence for specific post-transcriptional control mechanisms, such as regulation by small RNAs or riboswitches, governing the expression of the Serracin-P 23 kDa subunit gene. The primary and most well-documented level of regulation occurs at the point of transcriptional initiation via the SOS response and its associated regulatory factors. However, some bacteriocin gene clusters in other bacteria exhibit translational coupling, where the expression of downstream genes is dependent on the translation of upstream genes, suggesting a potential area for future investigation. encyclopedia.pub

Functional Elucidation of the Serracin P 23 Kda Subunit

Role of the 23 kDa Subunit in Bacteriocin (B1578144) Assembly and Stability

The assembly of the Serracin-P particle into a stable, functional weapon is a process analogous to the morphogenesis of certain bacteriophages. nih.gov The 23 kDa protein is one of two major subunits that constitute the bulk of the structure. google.com

The 23 kDa subunit is the primary component of the inner, rigid tube or core of the Serracin-P particle. nih.govcpu-bioinfor.org N-terminal sequence analysis of this subunit has revealed significant homology with the tube proteins of several bacteriophages, including coliphage 186, the Fels-2 prophage of Salmonella enterica, and the φCTX prophage of Pseudomonas aeruginosa. nih.govnih.gov This homology strongly supports its function in forming the central conduit of the bacteriocin. nih.gov This tube structure provides the essential framework around which the rest of the complex assembles and acts as the delivery mechanism for its lethal action. cuni.cz

The Serracin-P structure is composed of two principal subunits: the 23 kDa tube protein and a larger 43 kDa protein that forms the outer contractile sheath. nih.govgoogle.com The 23 kDa tube serves as the scaffold upon which the 43 kDa sheath subunits assemble. nih.gov This interaction is crucial for the stability and function of the bacteriocin, creating a structure that stores potential energy released during contraction to drive the inner tube through the target cell envelope. cuni.czebi.ac.uk Together, these two subunits account for the majority of the bacteriocin's mass. google.com

SubunitMolecular Weight (kDa)Identified FunctionHomology
23 kDa Subunit 23Forms the inner, rigid tube (core) of the bacteriocin. nih.govcpu-bioinfor.orgPhage tube proteins (coliphage 186, Fels-2, φCTX). nih.govnih.gov
43 kDa Subunit 43Forms the outer, contractile sheath. nih.govPhage tail sheath proteins (Fels-2, phage P2). nih.gov

Contribution to Target Cell Recognition and Interaction

For Serracin-P to exert its bactericidal effect, it must first recognize and bind to a specific receptor on the surface of a susceptible bacterium before penetrating the cell envelope.

The penetration of the target cell's outer membrane is a mechanical process driven by the larger Serracin-P assembly. cuni.cz Following binding to a cell surface receptor, the outer sheath, composed of the 43 kDa subunits, undergoes a major conformational change and contracts. nih.govebi.ac.uk This contraction provides the force to propel the rigid inner tube, formed by the 23 kDa subunits, forward. cuni.czebi.ac.uk This action is analogous to a syringe, with the tube acting as a needle that physically punctures the outer membrane and peptidoglycan layer of the target bacterium. ebi.ac.uk

Molecular Mechanisms of Antimicrobial Action of the 23 kDa Subunit

The ultimate bactericidal action of Serracin-P is the result of the physical disruption of the target cell's cytoplasmic membrane. cuni.czresearchgate.net The role of the 23 kDa subunit in this process is not enzymatic but structural. cpu-bioinfor.org By forming the rigid tube that penetrates the cell envelope, it creates a pore or channel through the inner membrane. cuni.cz This disruption leads to a rapid depolarization of the membrane, efflux of ions and essential metabolites, and a collapse of the cell's proton motive force. cuni.czresearchgate.net This irreversible damage to the membrane integrity results in cell death. researchgate.net Studies on similar phage-tail-like bacteriocins suggest that the formation of a single pore by one particle can be sufficient to kill a target cell. cuni.cz

Contribution to Membrane Disruption and Cytolysis

Serracin-P is a high-molecular-weight, phage-tail-like bacteriocin produced by Serratia plymuthica. nih.govresearchgate.net Its bactericidal action is characterized by the disruption of the target cell's membrane, leading to lysis and cell death. evitachem.combicnirrh.res.in This process is mediated by a complex structure composed of multiple protein subunits, with the 23 kDa and 43 kDa subunits being the two major components. nih.govgoogle.com

The mechanism of membrane disruption is initiated by the binding of the bacteriocin to specific receptors on the surface of a susceptible bacterium. evitachem.comnih.gov Following adsorption, the contractile sheath (composed of the 43 kDa subunit) undergoes a conformational change and contracts. nih.govasm.org This contraction provides the force to drive the rigid inner tube, which includes the 23 kDa subunit, through the outer membrane and peptidoglycan layer, ultimately penetrating the cytoplasmic membrane. nih.govasm.org

This penetration creates a pore or channel in the membrane. nih.govresearchgate.net The formation of this pore disrupts the cell's membrane integrity, leading to a rapid and fatal efflux of intracellular ions, such as potassium. asm.orgnih.gov The loss of these ions and the subsequent dissipation of the membrane potential (depolarization) destroy the cell's energy-generating capacity and halt essential cellular processes, culminating in cytolysis. bicnirrh.res.innih.govnih.gov The action is highly efficient, with evidence suggesting that a single particle of a similar phage-tail-like bacteriocin may be sufficient to kill a target cell. asm.org

Table 1: N-terminal Sequence Homology of Serracin-P 23 kDa Subunit This table displays the sequence identity between the Serracin-P 23 kDa subunit and tube proteins from various bacteriophages, highlighting its structural and functional relationship to phage machinery.

Homologous Protein Organism/Phage Identity (%)
Tube Protein Coliphage 186 77%
Prophage (Fels-2) Protein Salmonella enterica 71%
Prophage (φCTX) Protein Pseudomonas aeruginosa 67%
Tube Protein Coliphage P2 48%

Data sourced from research on the characterization of Serracin P. nih.gov

Intracellular Target Modulation

The primary and mechanistically defined target of the Serracin-P complex is the bacterial cytoplasmic membrane. nih.govnih.gov The function of the 23 kDa subunit is to act as a component of the translocation apparatus—the inner tube—that physically breaches this membrane barrier. nih.govnih.gov

Current research indicates that the bactericidal activity of Serracin-P and similar R-type bacteriocins is due to membrane depolarization and the formation of pores. nih.govasm.orgnih.gov The subsequent effects, such as the inhibition of protein and nucleic acid synthesis, are considered secondary consequences of the collapse of the membrane potential and the leakage of essential ions, rather than the result of direct interaction with specific intracellular components. nih.gov

Unlike some nuclease colicins that are translocated into the cytoplasm to degrade DNA or RNA, the Serracin-P particle's mode of action is confined to the cell envelope. nih.gov There is currently no evidence to suggest that the Serracin-P 23 kDa subunit, once part of the inserted tube structure, is released into the cytoplasm to modulate specific intracellular targets like enzymes or ribosomes. Its contribution is integral to the physical disruption of the membrane, which is the direct cause of cell death. nih.govasm.org

Table 2: Mechanistic Characteristics of Serracin-P Action This table summarizes the key steps and components involved in the bactericidal mechanism of Serracin-P.

Step Characteristic Role of 23 kDa Subunit
1. Adsorption Binds to specific receptors on the target cell surface. evitachem.comnih.gov Not directly involved in initial binding.
2. Contraction The contractile sheath undergoes a conformational change. nih.govasm.org Serves as the rigid structure propelled by the sheath.
3. Penetration The inner tube is driven through the cell envelope. nih.govasm.org Forms the core of the penetrating inner tube. nih.gov
4. Pore Formation A channel is formed in the cytoplasmic membrane. nih.govresearchgate.net Constitutes the physical structure of the pore.
5. Cytolysis Leads to ion leakage, membrane depolarization, and cell death. bicnirrh.res.inasm.orgnih.gov Enables the fatal disruption of membrane integrity.

Evolutionary Biology and Homology of the 23 Kda Subunit

Phylogenetic Relationships with Phage Tail Proteins

N-terminal amino acid sequencing has been a critical tool in uncovering the phylogenetic connections of the Serracin-P 23 kDa subunit. nih.gov These analyses have shown remarkable homology between this subunit and the tube proteins of several bacteriophages. nih.govnih.govresearchgate.netdntb.gov.uaasm.org This strong similarity suggests that the genes encoding for Serracin-P likely evolved from a prophage ancestor. nih.govnih.govresearchgate.netdntb.gov.ua The 23 kDa subunit, along with the 43 kDa sheath subunit, provides compelling evidence that high-molecular-weight (HMW) bacteriocins like Serracin-P are structurally and evolutionarily derived from phage tail components. nih.gov

The most striking homology identified is with the tube protein of coliphage 186. nih.gov N-terminal sequence analysis of the 23 kDa subunit shows a 77% identity with the coliphage 186 tube protein. nih.gov This high degree of similarity strongly supports the hypothesis that the Serracin-P tube structure is evolutionarily derived from a phage-related gene. google.com Coliphage 186 is itself inducible by DNA-damaging agents like UV radiation, a characteristic shared with many HMW bacteriocins, including Serracin-P, which sees increased production upon induction with mitomycin C. nih.govnih.gov

Significant homology is also observed with proteins from several other prophages and bacteriophages. nih.govnih.govresearchgate.netdntb.gov.ua The N-terminal sequence of the 23 kDa subunit shares 71% identity with a corresponding protein in the Fels-2 prophage of Salmonella enterica and 67% identity with that of the φCTX prophage found in Pseudomonas aeruginosa. nih.gov A lesser, yet still significant, homology of 48% identity exists with the tube protein of coliphage P2. nih.gov These homologies, alongside similarities found in the 43 kDa subunit with sheath proteins from the same phages, build a strong case for a common ancestry. nih.govnih.govresearchgate.netdntb.gov.ua

Table 1: N-Terminal Sequence Homology of Serracin-P 23 kDa Subunit

Homologous ProteinSource Organism/PhagePercent Identity (%)
Tube ProteinColiphage 18677%
Prophage ProteinSalmonella enterica (Fels-2)71%
Prophage ProteinPseudomonas aeruginosa (φCTX)67%
Tube ProteinColiphage P248%
Data sourced from N-terminal sequence analysis. nih.gov

Evolutionary Trajectories of Bacteriocin (B1578144) Subunits and Prophages

The evolutionary relationship between bacteriocin subunits and prophages is a well-documented phenomenon. nih.govasm.org Many high-molecular-weight bacteriocins, often called phage-tail-like bacteriocins, are essentially defective prophages that have lost the genes for replication and capsid formation but retained the killing apparatus. nih.govasm.org These structures function as sophisticated protein delivery systems, a repurposed evolutionary remnant of a viral infection mechanism. nih.gov

The evolution of these bacteriocins from prophages represents a significant driver of bacterial diversity and competition. nih.gov Prophages can constitute a large fraction of the strain-specific DNA in bacteria, and their diversification is fueled by recombination and acquisition of new genetic material. nih.govasm.org In this context, bacteriocins like the R- and F-type pyocins from Pseudomonas aeruginosa are classic examples, corresponding directly to phage tail gene clusters from ancestral P2-like and lambda-like prophages. asm.org This evolutionary pathway allows bacteria to co-opt viral machinery for their own competitive advantage, using the phage tail-like structure to eliminate rival bacteria. nih.gov

Comparative Genomics of Bacteriocin Encoding Regions

Comparative genomic analyses of bacterial strains provide critical insights into the evolution and function of bacteriocin-encoding regions. scispace.comfrontiersin.org These studies reveal that bacteriocin genes are often located on mobile genetic elements, such as plasmids and integrative and conjugative elements, which facilitates their transfer between different bacterial strains and species through horizontal gene transfer. nih.govnih.gov This mobility contributes to the wide distribution and diversity of bacteriocins in nature. nih.gov

Advanced Methodologies for Studying the 23 Kda Subunit of Serracin P

Recombinant Expression and Purification of the 23 kDa Subunit for Research

To conduct detailed structural and functional studies, obtaining a pure and sufficient quantity of the 23 kDa subunit is paramount. While studies have focused on purifying the entire Serracin-P complex, the methodologies are foundational for isolating its individual components. nih.gov The process typically begins with the induction of bacteriocin (B1578144) production in S. plymuthica cultures, often using agents like mitomycin C, which activates the SOS system and significantly increases yield. nih.govresearchgate.net

For targeted research on the 23 kDa subunit, a recombinant expression strategy is often employed. This involves cloning the gene encoding the 23 kDa subunit into an expression vector, which is then transformed into a suitable host system, such as Escherichia coli BL21 (DE3). frontiersin.org This allows for the controlled, high-level production of the specific subunit, often with an affinity tag (e.g., a His-tag) to facilitate purification.

The purification of the recombinant 23 kDa subunit would follow a multi-step chromatographic process, similar to that used for the native Serracin-P complex, to ensure high purity.

Table 1: Generalized Purification Protocol for Serracin-P and its Subunits

Step Technique Purpose
1. Induction & Lysis Chemical Induction (e.g., Mitomycin C) followed by centrifugation To maximize bacteriocin production and separate cells from the culture supernatant containing the protein. nih.gov
2. Concentration Ultrafiltration To concentrate the protein from the large volume of culture supernatant. nih.gov
3. Ion-Exchange Chromatography Anion Exchange (e.g., Mono Q column) To separate proteins based on their net charge. Elution is typically performed with a salt gradient (e.g., NaCl). nih.gov

| 4. Size-Exclusion Chromatography | Gel Filtration (e.g., Sephacryl S-1000) | To separate molecules based on their size and confirm the purity of the final protein sample. researchgate.net |

Structural Biology Approaches to Determine 3D Conformation

Elucidating the three-dimensional structure of the 23 kDa subunit is crucial for understanding its role in the assembly and function of the Serracin-P complex.

X-ray crystallography is a powerful technique for determining atomic-resolution 3D structures. While a crystal structure for the Serracin-P 23 kDa subunit has not been explicitly reported, this method has been successfully applied to other phage-tail-like bacteriocins, such as the MTD (major tropism determinant) of a Bordetella bacteriophage. google.com The process would involve crystallizing the purified recombinant 23 kDa subunit and then analyzing the diffraction pattern of X-rays passed through the crystal. A solved structure would reveal the precise arrangement of its amino acids, folding pattern, and surface features, offering insights into how it polymerizes to form the bacteriocin tube.

Modern high-resolution cryo-EM could build upon these findings significantly. By flash-freezing the purified bacteriocin complex, cryo-EM can capture images of the particle in its near-native state. Computational averaging of thousands of these particle images can generate a high-resolution 3D density map. mdpi.com This would allow researchers to visualize the arrangement of the 23 kDa subunits within the central tube and their interaction with the surrounding 43 kDa sheath proteins, without the need for crystallization. mdpi.comebi.ac.uk

In the absence of an experimentally determined structure, computational approaches provide valuable predictive models. N-terminal amino acid sequence analysis of the 23 kDa subunit has revealed significant homology to the tube proteins of several bacteriophages. nih.govasm.org

Table 2: Homology of Serracin-P 23 kDa Subunit with Phage Tube Proteins

Homologous Protein Source Organism/Phage Identity
Coliphage 186 tube protein Coliphage 186 77%
Prophage (Fels-2) tube protein Salmonella enterica 71%
Prophage (φCTX) tube protein Pseudomonas aeruginosa 67%
Coliphage P2 tube protein Coliphage P2 48%

(Source: Based on N-terminal sequence homology data) nih.govasm.org

This high degree of homology allows for the use of homology modeling . By using the known crystal structure of a related phage tube protein (e.g., from coliphage P2) as a template, a predictive 3D model of the Serracin-P 23 kDa subunit can be generated. asm.org Following model generation, molecular dynamics (MD) simulations can be performed. These simulations model the protein's movements over time, providing insights into its stability, flexibility, and the dynamics of its interactions with other subunits. frontiersin.org

Protein-Protein Interaction Network Analysis of the 23 kDa Subunit

Understanding how the 23 kDa subunit interacts with other proteins is key to deciphering the assembly and mechanism of the entire bacteriocin complex. Protein-protein interaction (PPI) networks map the complex relationships within a cell or a protein complex. plos.orgbiorxiv.org

The most critical interacting partner for the 23 kDa subunit is the 43 kDa subunit of Serracin-P. asm.org N-terminal sequencing and morphological analysis strongly suggest that the 23 kDa subunits polymerize to form the inner tube or core of the phage-tail-like structure, while the 43 kDa subunits assemble around this core to form the contractile sheath. nih.govasm.org This core-sheath interaction is fundamental to the structure and function of all R-type bacteriocins, which kill target cells through a contraction mechanism that drives the core through the cell envelope. umass.eduannualreviews.org

Beyond the sheath, the 23 kDa tube likely interacts with other, less abundant proteins that form the baseplate and tail fibers of the complex. These interactions are essential for the initial binding to the target bacterium and for initiating the contraction and penetration process. While these specific partners in Serracin-P are not fully characterized, the homology to other phage systems suggests a complex network of interactions is required for the assembly of a functional particle. google.com Techniques like affinity purification followed by mass spectrometry (AP-MS) using the tagged recombinant 23 kDa subunit as bait could identify these transient or stable interacting partners within the full Serracin-P complex. semanticscholar.org

Exploration of Potential Host-Interacting Proteins

While the tail fibers of phage-tail-like bacteriocins are typically the primary determinants of host specificity, the potential for interaction between the tube components and host cell surface structures remains an area of interest. portlandpress.comasm.org The 23 kDa subunit forms the channel through which the lethal mechanism of the bacteriocin is likely exerted upon the target cell. nih.gov Identifying any transient or stable interactions between this subunit and host proteins or other molecules is crucial for a complete understanding of its mechanism of action.

Research into other phage-tail-like bacteriocins has demonstrated that host cell receptors are often specific components of the lipopolysaccharide (LPS). nih.gov For instance, studies on a tailocin from Burkholderia cenocepacia identified a specific α-d-glucose residue within the core oligosaccharide of the host's LPS as the binding receptor. asm.org While the tail fibers are responsible for this initial recognition, the subsequent penetration of the cell envelope by the tube structure may involve interactions with periplasmic or membrane-associated proteins.

Methodologies to explore these potential interactions for the Serracin-P 23 kDa subunit would include:

Yeast Two-Hybrid (Y2H) Screening: This technique can be used to identify protein-protein interactions. A library of potential host proteins can be screened against the 23 kDa subunit to identify binding partners.

Affinity Chromatography and Mass Spectrometry: The purified 23 kDa subunit can be immobilized on a column, and a lysate of the target host cells can be passed through. Proteins that bind to the subunit can then be eluted and identified using mass spectrometry.

Far-Western Blotting: This method involves separating host cell proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with the labeled 23 kDa subunit to detect binding.

These studies, while challenging, are essential to fully map the molecular interactions at the host-pathogen interface.

Mutagenesis and Functional Complementation Studies

Site-directed mutagenesis allows for the specific alteration of individual amino acids within the 23 kDa subunit. This powerful technique can be used to identify residues that are critical for the subunit's structure, its assembly into the bacteriocin complex, or its interaction with other components or host molecules.

For example, studies on the tail tube protein of the hyperthermophilic bacteriophage P74-26, which is analogous to the 23 kDa subunit of Serracin-P, have utilized site-directed mutagenesis to investigate the importance of specific residues in tube formation. nih.gov By targeting amino acids at the interface between subunits, researchers can assess their role in the polymerization and stability of the tube structure. nih.gov

A hypothetical site-directed mutagenesis study on the Serracin-P 23 kDa subunit might involve the following steps, as illustrated in the table below:

Target Residue Hypothesized Function Mutation Expected Outcome if Hypothesis is Correct
Conserved ProlineStructural integrity (e.g., inducing a necessary turn in the polypeptide chain)Proline to AlanineDisruption of the subunit's tertiary structure, leading to non-functional Serracin-P
Charged Aspartate on the surfaceInteraction with a positively charged region of a neighboring subunit or a host proteinAspartate to Alanine or LysineReduced or abolished assembly of the bacteriocin or loss of bactericidal activity
Hydrophobic Leucine in the coreMaintaining the hydrophobic core and proper foldingLeucine to SerineMisfolding and aggregation of the 23 kDa subunit, preventing its incorporation into the bacteriocin

By creating these specific mutations and observing the resulting phenotype, scientists can build a detailed map of the functionally important residues within the 23 kDa subunit.

To confirm the essentiality of the 23 kDa subunit for the in vivo function of Serracin-P, genetic knockout and complementation studies are the gold standard. This involves creating a mutant strain of Serratia plymuthica in which the gene encoding the 23 kDa subunit is deleted or inactivated.

In analogous studies on other phage-tail-like bacteriocins, the knockout of genes encoding structural components has been shown to abolish the bactericidal activity. nih.govucl.ac.uk For example, research on a tailocin from Pseudomonas demonstrated that knocking out a tail fiber assembly gene resulted in a complete loss of killing activity. nih.govucl.ac.uk

The process for the 23 kDa subunit of Serracin-P would be as follows:

Genetic Knockout: The gene encoding the 23 kDa subunit in the Serratia plymuthica genome is deleted using techniques such as homologous recombination.

Phenotypic Analysis: The resulting knockout strain is tested for its ability to produce functional Serracin-P. It is expected that this strain would lose its bactericidal activity against susceptible target bacteria.

Complementation: The knockout strain is then transformed with a plasmid carrying a functional copy of the 23 kDa subunit gene.

Restoration of Function: If the loss of activity in the knockout was solely due to the absence of the 23 kDa subunit, the complemented strain should regain its ability to produce active Serracin-P.

The table below summarizes the expected results of such an experiment:

Strain Genetic Modification Expected Serracin-P Activity
Wild-Type S. plymuthicaNoneActive
23 kDa Subunit KnockoutDeletion of the gene for the 23 kDa subunitInactive
Complemented StrainKnockout strain with a plasmid-borne copy of the 23 kDa subunit geneActive

These studies provide definitive evidence for the in vivo role of the 23 kDa subunit and are a cornerstone of its functional characterization.

Biological Spectrum and Ecological Significance of Serracin P and Its 23 Kda Subunit

Antibacterial Activity Against Specific Gram-Negative Pathogens

The purified Serracin-P complex, including its 23 kDa subunit, has demonstrated potent bactericidal effects against a range of Gram-negative bacteria. nih.govbicnirrh.res.in Its activity is specific, inhibiting the growth of certain strains while leaving others, including the producer itself, unaffected. oup.com

Serracin-P shows significant antibacterial activity against numerous pathogenic strains of Erwinia amylovora, the causative agent of fire blight, a destructive bacterial disease affecting apple and pear trees. nih.govresearchgate.net Research has confirmed that Serracin-P is the compound responsible for the inhibitory action of S. plymithicum J7 supernatants against this key plant pathogen. nih.gov In laboratory tests, the bacteriocin (B1578144) was effective against 24 different strains of E. amylovora isolated from various geographic locations, demonstrating a broad efficacy against the fire blight pathogen. nih.gov The potency of Serracin-P against E. amylovora has been shown to be comparable to that of streptomycin, an antibiotic used in agriculture. nih.gov

Table 1: Activity of Purified Serracin-P Against Various Strains of Erwinia amylovora This table is interactive. You can sort and filter the data.

Strain Original Host Geographic Origin Activity (Arbitrary Units/ml)
B87 Crataegus sp. Belgium 3,200
B89 Pyrus communis Belgium 3,200
B90 Pyrus communis Belgium 3,200
CFBP 1430 Malus pumila France 3,200
CFBP 1540 Pyrus communis United States 2,200
Ea 7/74 Cotoneaster salicifolius Germany 3,200
NCPPB 595 Pyrus communis United Kingdom 3,200

Data sourced from Jabrane et al., 2002. nih.gov

Beyond its potent effect on the fire blight pathogen, the antibacterial spectrum of Serracin-P extends to other significant Gram-negative bacteria. nih.govnih.gov Culture supernatants from S. plymithicum J7, as well as the purified bacteriocin, have been experimentally validated to inhibit the growth of several species important in both clinical and environmental contexts. nih.govbicnirrh.res.in These sensitive strains include Klebsiella pneumoniae, a pathogen of concern in human medicine, and species closely related to the producer, such as Serratia liquefaciens and Serratia marcescens. nih.govbicnirrh.res.indntb.gov.ua Notably, Serracin-P is also active against Pseudomonas fluorescens. nih.govresearchgate.net

Table 2: Antibacterial Spectrum of S. plymithicum J7 (Serracin-P) Against Various Gram-Negative Bacteria This table is interactive. You can sort and filter the data.

Target Strain Sensitivity to Serracin-P
Erwinia amylovora Sensitive
Klebsiella pneumoniae Sensitive
Serratia liquefaciens Sensitive
Serratia marcescens Sensitive
Pseudomonas fluorescens Sensitive

Data sourced from Jabrane et al., 2002 and the Biomedical Informatics Centre. nih.govbicnirrh.res.in

Role in Inter-Bacterial Competition and Niche Colonization

Bacteriocins like Serracin-P are critical tools in the constant warfare that defines microbial communities. dntb.gov.uascholaris.ca These proteinaceous toxins are deployed by bacteria to inhibit the growth of closely related competitor species, thereby securing access to limited resources and space within an ecological niche. scholaris.canih.govwellcome.org The production of Serracin-P by Serratia plymithicum J7 provides it with a significant competitive advantage. dntb.gov.ua By releasing this potent, phage-tail-like weapon, S. plymithicum can effectively eliminate susceptible competitors, such as strains of Erwinia, Serratia, and Pseudomonas, from its immediate vicinity. nih.govresearchgate.net This mechanism is crucial for establishing and maintaining a dominant population, a process known as niche colonization. dntb.gov.ua The targeted action of Serracin-P ensures that the producer can thrive while selectively removing rivals that occupy the same ecological space, such as the surface of plants (phyllosphere). researchgate.net

Implications for Microbial Ecology and Community Dynamics

The production of Serracin-P has profound implications for the structure and dynamics of microbial communities. By selectively inhibiting or killing specific bacterial species, S. plymithicum acts as a keystone species, actively shaping the composition of its local microbiome. researchgate.net In agricultural settings, this can have beneficial outcomes; for instance, by suppressing the population of the plant pathogen E. amylovora, Serracin-P can influence the health of the plant host. nih.gov This targeted antibacterial activity suggests that bacteriocins play a fundamental role in maintaining microbial diversity and balance within an ecosystem. The presence and activity of Serracin-P can lead to fluctuations in the abundance of sensitive populations like S. liquefaciens and P. fluorescens. researchgate.net This illustrates how inter-bacterial competition, mediated by specific molecules like the Serracin-P 23 kDa subunit and its associated complex, is a key driver of microbial community structure and function. scholaris.ca

Emerging Research Directions and Biotechnological Potential

Elucidating the Precise Role of the 23 kDa Subunit in Host Specificity

The host specificity of phage-tail-like bacteriocins is typically dictated by their tail fiber proteins, which recognize and bind to specific receptors on the surface of target bacteria. Following this initial binding, the contractile sheath forces the central tail tube through the cell envelope, leading to membrane depolarization and cell death. The 23 kDa subunit constitutes this central tail tube in Serracin-P. nih.govcpu-bioinfor.org

While the tail fibers are the primary determinants of which bacteria Serracin-P can target, the 23 kDa tube protein is essential for the subsequent killing action. Its role is to form the translocation channel across the target cell's membrane. N-terminal amino acid sequence analysis of the 23 kDa subunit has revealed significant homology to the tube proteins of various phages, indicating a conserved mechanism for membrane penetration. nih.govnih.gov

Table 1: N-Terminal Sequence Homology of Serracin-P 23 kDa Subunit

Homologous Phage/Prophage ProteinSource OrganismIdentity PercentageReference
Coliphage 186 tube proteinEscherichia coli77% nih.gov
Fels-2 prophage tube proteinSalmonella enterica71% nih.govresearchgate.net
φCTX prophage tube proteinPseudomonas aeruginosa67% nih.govresearchgate.net
Coliphage P2 tube proteinEscherichia coli48% nih.govnih.gov

Application of Advanced '-omics' Technologies (e.g., Proteomics, Transcriptomics)

Advanced "-omics" technologies are pivotal for deepening the understanding of Serracin-P and its 23 kDa subunit at a molecular level.

Proteomics: Mass spectrometry-based proteomics can be used to comprehensively analyze the purified Serracin-P complex. While SDS-PAGE initially identified the 23 kDa and 43 kDa subunits, proteomics can confirm their identities, identify any post-translational modifications, and uncover minor or less abundant proteins associated with the complex that may be crucial for its assembly, stability, or function. nih.govijbiotech.com The proteinaceous nature of Serracin-P, confirmed by its sensitivity to proteinase K, makes it an ideal candidate for such analyses. researchgate.net

Transcriptomics: The production of Serracin-P is known to be inducible by agents that trigger the SOS response, such as mitomycin C. nih.govnih.gov Transcriptome analysis (e.g., RNA-Seq) comparing induced and non-induced S. plymuthicum J7 cells would be a powerful tool to identify the full suite of genes involved in the biosynthesis, regulation, and secretion of the bacteriocin (B1578144). This approach has been used to study other biocontrol mechanisms in Serratia strains. plos.org Furthermore, genomic analysis of different S. plymuthica strains has revealed that the genes for Serracin-P are not universally present, highlighting the need for genomic and transcriptomic approaches to identify and characterize producing strains. nih.gov

Table 2: Application of '-omics' Technologies in Serracin-P Research

TechnologyPotential ApplicationAnticipated Outcome
Proteomics (e.g., Mass Spectrometry)Analyze the complete protein composition of the purified Serracin-P complex.Identification of all subunit proteins, post-translational modifications, and associated factors. ijbiotech.comresearchgate.net
Transcriptomics (e.g., RNA-Seq)Compare gene expression in induced vs. non-induced Serracin-P producing cells.Discovery of the complete gene cluster, regulatory networks, and transport mechanisms for Serracin-P. plos.org
GenomicsSequence the genomes of various Serratia isolates.Identify strains containing the Serracin-P biosynthesis genes and compare genetic organization. nih.gov

Development of Engineered Bacteriocins for Targeted Research Applications

The modular, phage-like structure of Serracin-P makes it a highly attractive scaffold for bioengineering. Research in this area focuses on modifying the bacteriocin to alter its properties for specific academic applications. A primary strategy involves altering the host range by swapping the native tail fiber genes with those from other bacteriophages, a technique proven effective for similar R-type pyocins. google.com This would allow researchers to create bespoke antimicrobial agents capable of targeting specific bacteria, while the core killing apparatus, including the 23 kDa tube protein, remains intact.

Another avenue of research is the creation of novel fusion proteins or multi-component antimicrobials. google.comumass.edu Patent literature describes the concept of synthesizing a single nucleic acid that encodes for multiple bacteriocins, including Serracin-P, separated by cleavage sites. google.com This approach could yield a cocktail of antimicrobial agents from a single engineered organism, designed to target a complex microbial population. Such engineered bacteriocins could serve as highly specific tools in microbial ecology research, enabling the selective removal of a single species from a consortium to study its functional role.

Potential for Novel Antimicrobial Agent Development (academic research, not clinical)

In the context of academic research, Serracin-P holds significant potential as a lead compound for the development of novel antimicrobial agents, particularly for agricultural applications. Its most well-documented activity is against Erwinia amylovora, the devastating plant pathogen that causes fire blight disease in apple and pear trees. nih.govnih.gov Research into optimizing its formulation and application methods could lead to an effective biocontrol alternative to traditional antibiotics like streptomycin, which face concerns over resistance. nih.gov

Beyond its use against plant pathogens, Serracin-P has demonstrated a spectrum of activity against other Gram-negative bacteria, some of which are opportunistic human pathogens. nih.gov This opens avenues for basic research into its mechanism of action against a wider range of bacteria. Academic studies continue to explore its full inhibitory range and the molecular basis for its bactericidal effects.

Table 3: Known Target Organisms of Serracin-P

Target OrganismSignificanceReference
Erwinia amylovoraPlant pathogen (causes fire blight) nih.govcpu-bioinfor.orgbicnirrh.res.in
Klebsiella pneumoniaeOpportunistic human pathogen nih.govbicnirrh.res.in
Serratia liquefaciensEnvironmental bacterium nih.govbicnirrh.res.in
Serratia marcescensOpportunistic human pathogen nih.govbicnirrh.res.in
Pseudomonas fluorescensEnvironmental bacterium nih.govbicnirrh.res.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.